molecular formula C7H6BrFN2O2 B2569456 3-Bromo-4-fluoro-6-methyl-2-nitroaniline CAS No. 1695495-70-5

3-Bromo-4-fluoro-6-methyl-2-nitroaniline

Cat. No. B2569456
CAS RN: 1695495-70-5
M. Wt: 249.039
InChI Key: JKQWGMJSCOMKPS-UHFFFAOYSA-N
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Description

“3-Bromo-4-fluoro-6-methyl-2-nitroaniline” is a chemical compound with the molecular formula C7H6BrFN2O2 . It has a molecular weight of 249.04 .


Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-4-fluoro-6-methyl-2-nitroaniline” can be complex and varied. As mentioned earlier, common reactions might involve nitration, conversion from the nitro group to an amine, and bromination . The exact reactions and their outcomes would depend on the specific conditions and reactants used.


Physical And Chemical Properties Analysis

“3-Bromo-4-fluoro-6-methyl-2-nitroaniline” is a powder at room temperature . It has a molecular weight of 249.04 . More detailed physical and chemical properties would require specific measurements under controlled conditions.

Scientific Research Applications

Medicinal Chemistry and Drug Design

3-Bromo-4-fluoro-6-methyl-2-nitroaniline: serves as a valuable building block in medicinal chemistry. Researchers use it to design and synthesize novel compounds with potential therapeutic applications. Specifically, it has been employed in the development of:

Proteomics Research

In proteomics, scientists investigate the structure, function, and interactions of proteins. 3-Bromo-4-fluoro-6-methyl-2-nitroaniline finds application as a biochemical reagent in proteomics studies. Researchers use it to label proteins or peptides for detection, purification, or quantification purposes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-4-fluoro-6-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O2/c1-3-2-4(9)5(8)7(6(3)10)11(12)13/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQWGMJSCOMKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)[N+](=O)[O-])Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluoro-6-methyl-2-nitroaniline

CAS RN

1695495-70-5
Record name 3-bromo-4-fluoro-6-methyl-2-nitroaniline
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